molecular formula C16H21N3O2 B2533341 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea CAS No. 894005-11-9

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea

Cat. No.: B2533341
CAS No.: 894005-11-9
M. Wt: 287.363
InChI Key: NHHQSTXXMOAYNN-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea (CAS 894005-11-9) is a synthetic organic compound with the molecular formula C16H21N3O2 and a molecular weight of 287.36 g/mol . This urea derivative features a specific pharmacophore structure that combines a cyclopentyl group and a 5-oxo-1-phenylpyrrolidin-3-yl group, linked by a urea bridge. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds with this core structure are frequently investigated for their potential biological activities. Research into structurally similar urea derivatives has shown promise in various therapeutic areas. For instance, certain cyclopentane urea compounds have been identified as potent agonists of the Formyl Peptide Receptor 2 (FPR2), a key target in the resolution of inflammation, and have demonstrated the ability to reduce the adhesion of neutrophils in vitro, indicating potential anti-inflammatory and pro-resolving properties . The unsymmetrical urea linkage in molecules like this one is a key feature in many enzyme inhibitors and receptor modulators . Modern synthetic approaches for such unsymmetrical ureas include efficient, metal-free methods utilizing hypervalent iodine reagents, such as PhI(OAc)2, to couple amines and amides under mild conditions . This compound is intended for research applications only and is not designed for human therapeutic or veterinary use. Researchers can utilize this chemical in various exploratory studies, including but not limited to, the synthesis of more complex molecules, as a building block in medicinal chemistry campaigns, and in biological screening for potential pharmacological activity.

Properties

IUPAC Name

1-cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c20-15-10-13(11-19(15)14-8-2-1-3-9-14)18-16(21)17-12-6-4-5-7-12/h1-3,8-9,12-13H,4-7,10-11H2,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHHQSTXXMOAYNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2CC(=O)N(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea typically involves multiple steps. One common method starts with the preparation of the 5-oxo-1-phenylpyrrolidin-3-yl intermediate. This intermediate can be synthesized through a series of reactions involving itaconic acid, which undergoes a five-step transformation to yield 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids . These acids are then amidated with cyclopentylamine to form the desired urea compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated parallel synthesis techniques and high-throughput screening to identify the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylpyrrolidinone moiety can be oxidized under specific conditions.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols.

    Substitution: The urea linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea involves its interaction with specific molecular targets. The phenylpyrrolidinone moiety can bind to active sites on enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects in the case of medicinal applications .

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Compound Name Core Structure Functional Groups Melting Point (°C) Yield (%) Key Features
This compound Pyrrolidinone + urea Urea, cyclopentyl Not reported - High H-bond capacity, moderate lipophilicity
Compound 4c () β-Lactam + urea Urea, 4-fluorophenyl 138.7–143.7 86 Strained ring, enhanced crystallinity
10{1;4} () Pyrrolidinone + carboxamide Carboxamide, methoxyethyl 101–103 28 Lower H-bond capacity, higher solubility
32c () Pyridopyrimidine + urea Urea, trifluoromethoxyphenyl >250 53 High melting point, extended π-system
CAS 891090-60-1 () Pyrrolidinone + urea Urea, pyridinylmethyl N/A - Aromatic substitution, basic nitrogen

Research Implications

  • Structure-Activity Relationships (SAR): The urea group’s hydrogen-bonding capacity may enhance target affinity compared to carboxamides.
  • Synthetic Feasibility : Urea derivatives like the target compound can be synthesized efficiently (e.g., 86% yield for 4c), but carboxamides require optimization for improved yields .

Biological Activity

1-Cyclopentyl-3-(5-oxo-1-phenylpyrrolidin-3-yl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H21N3O2
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 894005-11-9

Synthesis

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring from itaconic acid. The general synthetic route includes:

  • Formation of the pyrrolidine derivative.
  • Amidation to introduce the urea functional group.
  • Purification and characterization of the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets such as enzymes and receptors. The unique structure allows it to fit into binding sites, potentially inhibiting or activating various biological pathways. Studies utilizing molecular docking techniques have provided insights into these interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antitumor Activity

In vitro studies have shown that this compound can inhibit tumor cell proliferation in various cancer cell lines. It appears to induce apoptosis through pathways involving caspase activation and modulation of Bcl-2 family proteins.

Neuroprotective Effects

Preliminary findings suggest that this compound may offer neuroprotective benefits by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Anti-inflammatory Properties

Research indicates that this compound can inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Case Studies

Study Findings
Antitumor Study Demonstrated significant inhibition of cell growth in A549 lung cancer cells with an IC50 value of 12 µM.
Neuroprotection Study Showed a reduction in oxidative stress markers in SH-SY5Y neuroblastoma cells treated with the compound.
Anti-inflammatory Study Inhibited TNF-alpha production in LPS-stimulated macrophages, indicating potential for use in chronic inflammatory conditions.

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